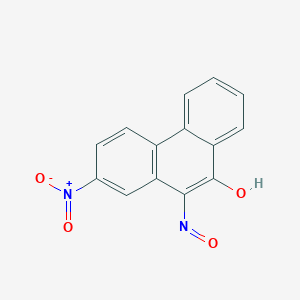

2-nitro-9,10-phenanthrenedione 10-oxime

Description

Contextualization within Phenanthrenedione Oxime Chemistry

The parent molecule, 9,10-phenanthrenedione (also known as phenanthrenequinone), is a well-studied diketone featuring a rigid, planar aromatic framework. nih.gov Its 1,2-dicarbonyl moiety is a hub of chemical reactivity, making it a versatile precursor in organic synthesis. The physical properties of 9,10-phenanthrenedione are well-documented and provide a baseline for understanding its derivatives.

Table 1: Physical and Chemical Properties of 9,10-Phenanthrenedione

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈O₂ |

| Molar Mass | 208.21 g/mol organic-chemistry.org |

| Melting Point | 206-207 °C nih.gov |

| Appearance | Orange-red crystals nih.gov |

The reaction of 9,10-phenanthrenedione with hydroxylamine (B1172632) or its salts leads to the formation of phenanthrenedione oximes. Depending on the reaction conditions, mono-oximes or di-oximes can be synthesized. These oximes are valuable synthetic intermediates themselves, with the oxime functional group offering a versatile handle for further transformations. nih.govnih.gov The introduction of the oxime group imparts new chemical characteristics, including the potential for rearrangement reactions and the ability to act as a ligand for metal complexes. The chemistry of oximes is rich and includes transformations into amides (Beckmann rearrangement), nitriles, and other nitrogen-containing heterocycles. nih.gov

Significance of the Nitro Group Substitution in Phenanthrenoid Systems

The introduction of a nitro (-NO₂) group onto the phenanthrene (B1679779) skeleton at the 2-position significantly alters the electronic landscape of the molecule. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.govnih.gov This electronic perturbation has profound consequences for the reactivity and properties of the entire phenanthrenoid system.

The synthesis of nitro-phenanthrene derivatives typically involves electrophilic nitration of the parent phenanthrene or its derivatives. However, controlling the regioselectivity of this reaction can be a significant challenge, often leading to a mixture of isomers. nih.gov The presence of the nitro group deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles to specific positions.

In the context of 2-nitro-9,10-phenanthrenedione, the precursor to the target oxime, the nitro group is expected to enhance the electrophilicity of the dicarbonyl carbons. This increased reactivity has been observed in related nitro-phenanthrenequinones. For instance, the reaction of 2-nitro-9,10-phenanthrenequinone with acetone in the presence of Al₂O₃ has been reported to yield mono- and bis-adducts, demonstrating the reactivity of the carbonyl groups. researchgate.net Furthermore, studies on more heavily nitrated systems, such as 2,4,7-trinitro-9,10-phenanthrenequinone, have shown that the electron-withdrawing nitro groups facilitate reactions like the benzilic acid rearrangement, where the diketone rearranges to form a fluorenone derivative. researchgate.net

The electron-withdrawing nature of the nitro group also impacts the spectroscopic properties of the molecule. A red-shift in the UV-Vis absorption spectrum is anticipated compared to the unsubstituted phenanthrenedione, due to the extension of the conjugated π-system and the electronic perturbation caused by the nitro group.

Table 2: Influence of Nitro Group Substitution on Phenanthrenoid Systems

| Property Affected | Consequence of Nitro Group Substitution |

|---|---|

| Reactivity | Increased electrophilicity of the aromatic ring and carbonyl carbons. researchgate.net |

| Facilitation of nucleophilic aromatic substitution and rearrangement reactions. researchgate.net | |

| Electronic Properties | Strong electron-withdrawing effect, modifying the electron density distribution. nih.govnih.gov |

| Spectroscopic Properties | Expected red-shift in UV-Vis absorption spectra. |

Overview of Current Research Landscape and Key Academic Challenges

The current academic research landscape concerning 2-nitro-9,10-phenanthrenedione 10-oxime is largely unexplored, with no dedicated studies focusing on its synthesis, characterization, or application. Research in this area is primarily focused on the parent 9,10-phenanthrenedione and its more symmetrically substituted nitro derivatives. researchgate.netresearchgate.net Therefore, the study of this specific mono-nitro oxime presents several key academic challenges and opportunities.

Key Academic Challenges:

Regioselective Synthesis: A primary challenge is the development of a reliable and high-yielding synthesis for 2-nitro-9,10-phenanthrenedione, the precursor to the oxime. The direct nitration of 9,10-phenanthrenedione can lead to a mixture of isomers, necessitating tedious separation and purification steps. Developing synthetic routes that offer precise control over the position of the nitro group is a significant hurdle. nih.gov

Characterization: The unambiguous characterization of this compound would require a comprehensive suite of spectroscopic and analytical techniques, including NMR, IR, Mass Spectrometry, and potentially X-ray crystallography. Given the lack of existing data, this foundational work is essential.

Understanding Reactivity: A systematic investigation into the reactivity of the oxime is needed. This would involve exploring its behavior in various chemical transformations, such as the Beckmann rearrangement, and understanding how the presence of the nitro group influences the outcome of these reactions compared to the unsubstituted analogue.

Exploring Potential Applications: With a dearth of information, the potential applications of this compound remain speculative. Future research could explore its utility as a building block for nitrogen-containing heterocyclic compounds, as a ligand in coordination chemistry, or in the development of novel materials with interesting electronic or photophysical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-10-nitrosophenanthren-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-14-11-4-2-1-3-9(11)10-6-5-8(16(19)20)7-12(10)13(14)15-18/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNQNNPLHPFXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Nitro 9,10 Phenanthrenedione 10 Oxime

Precursor Synthesis and Functionalization Strategies

The construction of 2-nitro-9,10-phenanthrenedione 10-oxime is predicated on the successful synthesis of its key precursor, 2-nitro-9,10-phenanthrenedione. This, in turn, requires the initial introduction of a nitro group onto the phenanthrene (B1679779) skeleton.

Synthesis of Nitro-Substituted Phenanthrene Derivatives

The primary method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. The nitration of phenanthrene typically yields a mixture of isomers. The reaction of phenanthrene with nitric acid in the presence of a dehydrating agent like sulfuric acid is a common approach. youtube.com The position of nitration is influenced by the electronic characteristics of the phenanthrene nucleus.

Alternatively, other nitrating agents and conditions can be employed to achieve nitration. For instance, the reaction of phenanthrene with ferric nitrate (B79036) nonahydrate has been reported to produce 1-nitrophenanthrene (B101295) in high yield. While this specific method yields the 1-nitro isomer, modifications in reagents and conditions are explored to favor the formation of other isomers, including the 2-nitro derivative which is the direct precursor for the target molecule. The synthesis of various nitro-phenanthrene derivatives is a subject of ongoing research to optimize yields and regioselectivity.

Preparation of 2-nitro-9,10-phenanthrenedione

Once 2-nitrophenanthrene (B96471) is obtained, the subsequent step involves the oxidation of the 9- and 10-positions to form the corresponding dione (B5365651), also known as a quinone. The oxidation of phenanthrene and its derivatives to phenanthrenequinones is a well-established transformation. A common and effective method for this oxidation is the use of chromic acid (H₂CrO₄), which can be generated in situ from chromium trioxide (CrO₃) or a dichromate salt in the presence of an acid. researchgate.netlookchem.com

The oxidation of the phenanthrene core to the quinone is a critical step. For substituted phenanthrenes, the reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the substituent. The synthesis of various nitro-substituted phenanthrenequinones, including di- and tri-nitro derivatives, has been reported in the scientific literature, indicating the feasibility of this oxidation on a nitrated phenanthrene backbone. nih.gov

Oxime Formation Reaction Pathways

The conversion of the dione to the desired mono-oxime is a pivotal step that requires careful consideration of the reaction conditions to ensure regioselectivity.

Direct Oximation Procedures for Phenanthrenediones

The formation of an oxime occurs through the reaction of a carbonyl compound with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride). This reaction is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. For a dione like 2-nitro-9,10-phenanthrenedione, the reaction can potentially yield a mono-oxime at either the 9- or 10-position, or a di-oxime.

The synthesis of phenanthrenequinone (B147406) monoxime and its nitro derivatives has been reported, confirming that oximation of these substrates is achievable. The reaction is typically carried out by treating the phenanthrenequinone derivative with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine.

Mechanism of Oxime Formation under Varied Conditions

The mechanism of oxime formation is acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the nitrogen atom of hydroxylamine. This is followed by a dehydration step to yield the C=N double bond of the oxime.

In the case of an unsymmetrical dione such as 2-nitro-9,10-phenanthrenedione, the regioselectivity of the oximation is governed by the electronic effects of the substituent. The nitro group at the 2-position is a strong electron-withdrawing group. This deactivating effect is transmitted through the aromatic system, influencing the reactivity of the two carbonyl groups at positions 9 and 10. youtube.com The carbonyl group at the 9-position is in closer proximity and more electronically connected to the nitro-substituted ring. The electron-withdrawing nature of the nitro group reduces the electron density at the C9-carbonyl, making it less electrophilic and therefore less reactive towards nucleophilic attack by hydroxylamine. Conversely, the C10-carbonyl is further away from the deactivating influence of the nitro group, rendering it relatively more electrophilic and thus the preferred site for oximation. This directing effect leads to the selective formation of this compound.

Derivatization and Structural Modification

The this compound molecule possesses multiple functional groups—the nitro group, the remaining ketone, and the oxime moiety—which offer several avenues for further derivatization and structural modification. The oxime group itself can undergo a variety of reactions. For instance, the hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers and esters, respectively. These modifications can alter the molecule's physical and chemical properties.

Furthermore, the presence of the nitro group allows for its reduction to an amino group, which can then be subjected to a wide range of reactions, such as diazotization followed by coupling reactions, or acylation to form amides. The remaining ketone at the 9-position can also be a site for further reactions, including reduction to a hydroxyl group or reaction with other nucleophiles. These potential modifications highlight the versatility of this compound as a scaffold for the synthesis of more complex molecules.

Synthesis of E/Z Isomers and Related Oxime Derivatives

The synthesis of this compound first requires the preparation of the parent ketone, 2-nitro-9,10-phenanthrenequinone. The nitration of 9,10-phenanthrenequinone can lead to a mixture of isomers, and specific reaction conditions are necessary to favor the formation of the 2-nitro derivative. The synthesis of various nitro-substituted phenanthrenequinones, such as 2,7-dinitro and 2,5-dinitro derivatives, has been reported through methods like bromination followed by nitration. researchgate.net Additionally, the oxidation of phenanthrene using reagents like chromic acid is a common method to produce 9,10-phenanthrenequinone itself. orgsyn.orgwikipedia.orggoogle.com

Once 2-nitro-9,10-phenanthrenequinone is obtained, the subsequent oximation reaction with hydroxylamine hydrochloride typically yields a mixture of (E)- and (Z)-isomers of the corresponding monoxime. researchgate.net The presence of two different carbonyl environments in the asymmetric 2-nitro-9,10-phenanthrenequinone (C9 and C10) means that oximation can occur at either ketone, but the formation of the 10-oxime is specified.

The stereoselectivity of the oximation reaction can be influenced by various factors, including the reaction conditions and the steric and electronic effects of the substituents on the phenanthrene ring. researchgate.net Generally, chemical methods for oxime synthesis produce a mixture of geometric isomers. researchgate.net The separation of these E/Z isomers can often be achieved by techniques such as column chromatography or fractional crystallization. researchgate.net In some cases, specific methods can be employed to selectively synthesize one isomer. For instance, treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer.

The characterization of the E/Z isomers is typically performed using spectroscopic methods, particularly NMR. The chemical shifts of the protons in proximity to the oxime group will differ between the two isomers.

Table 1: General Conditions for Oximation and Isomer Separation

| Step | Reagents and Conditions | Purpose | Expected Outcome |

| Oximation | 2-nitro-9,10-phenanthrenequinone, Hydroxylamine hydrochloride, Base (e.g., Sodium acetate (B1210297), Pyridine), Solvent (e.g., Ethanol, Water) | Formation of the oxime | A mixture of (E)- and (Z)-2-nitro-9,10-phenanthrenedione 10-oxime |

| Isomer Separation | Column chromatography (Silica gel), Fractional crystallization | Isolation of individual isomers | Pure (E) and (Z) isomers |

| Stereoselective Isomerization | Anhydrous acid (e.g., HCl, Lewis acids) in an organic solvent | Conversion of a mixture to the more stable isomer | Enrichment of the E isomer |

Annulation Reactions Leading to Heterocyclic Systems (e.g., Oxazoles, Oxazines)

The dicarbonyl framework of 9,10-phenanthrenequinone and its derivatives, including the target oxime, serves as a versatile platform for the synthesis of various fused heterocyclic systems through annulation reactions.

Oxazole (B20620) Formation: Phenanthro[9,10-d]oxazoles can be synthesized from 9,10-phenanthrenequinone derivatives. A common approach involves the reaction of the dione with an aldehyde and ammonium (B1175870) acetate, a method known for producing highly substituted imidazoles which can be adapted for oxazole synthesis. researchgate.net Specifically for oxazoles, a derivative of phenanthrenequinone, 10-(methoxyimino)phenanthrene-9-one, has been used to synthesize phenanthro[9,10-d]oxazoles. documentsdelivered.com This suggests that this compound could be a viable precursor for similar heterocyclic structures. The reaction would likely proceed through the condensation of the remaining carbonyl group at the C9 position.

Oxazine (B8389632) Formation: The synthesis of phenanthrene-fused oxazines, specifically phenanthr[9,10-e] researchgate.netacs.orgoxazines, has been achieved. researchgate.netnih.gov These syntheses often start from 9-phenanthrol and involve a modified aza-Friedel–Crafts reaction followed by ring closure. nih.gov While this starts from a different precursor, it demonstrates the feasibility of forming oxazine rings fused to the phenanthrene system. A more direct approach from 2-nitro-9,10-phenanthrenedione would likely involve a multi-component reaction or a stepwise process where the dione or its oxime derivative reacts with a suitable amine and an aldehyde or its equivalent.

Table 2: Representative Annulation Reactions for Heterocycle Synthesis

| Heterocycle | Starting Material (Analogue) | Key Reagents | Reaction Type |

| Phenanthro[9,10-d]oxazole | 10-(methoxyimino)phenanthrene-9-one | Varies depending on desired substituents | Condensation/Cyclization |

| Phenanthr[9,10-e] researchgate.netacs.orgoxazine | 9-Phenanthrol | Cyclic imines, Formaldehyde | Aza-Friedel-Crafts, Cycloaddition |

| Furan-annulated phenanthrenes | 9,10-Phenanthrenequinone | Ketones, FeCl₃ | Aldol condensation, Dehydration, Cyclization rsc.org |

Formation of N-Oxides and Nitrones from Related Imine Precursors

The formation of N-oxides and nitrones from imine precursors is a well-established transformation in organic synthesis. In the context of this compound, the relevant precursor would be the corresponding imine, 2-nitro-10-imino-9(10H)-phenanthrenone.

Synthesis of the Imine Precursor: The synthesis of imines from 9,10-phenanthrenequinone can be achieved through condensation with primary amines. researchgate.net For instance, the reaction of 9,10-phenanthrenequinone with sterically hindered anilines in the presence of a catalytic amount of formic acid in methanol (B129727) leads to the formation of the corresponding mono-imino derivative. researchgate.net The synthesis of N,N'-disubstituted 9,10-phenanthrenediimines has also been reported using titanium tetrachloride as a catalyst. acs.orgresearchgate.net It is conceivable that 2-nitro-9,10-phenanthrenequinone would react similarly with a primary amine at the less sterically hindered C10 carbonyl group to yield the desired imine precursor.

Oxidation to N-Oxides and Nitrones: Once the imine is formed, it can be oxidized to a nitrone (an N-oxide of an imine). acs.org A notable example is the synthesis of N,N'-bismesityl phenanthrene-9-imine-10-nitrone from the corresponding diimine using urea (B33335) hydrogen peroxide (UHP) as the oxidant and methyltrioxorhenium (MTO) as a catalyst. acs.org This reaction demonstrates that a ketimine on the phenanthrene framework can be successfully oxidized to a nitrone. acs.org This methodology could likely be applied to the imine of 2-nitro-9,10-phenanthrenedione to generate the corresponding nitrone. The presence of the nitro group would make the imine nitrogen less nucleophilic, potentially requiring harsher oxidation conditions. Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings. researchgate.netrsc.org

Table 3: Synthetic Steps towards N-Oxides and Nitrones

| Step | Starting Material | Reagents and Conditions | Product |

| Imine Formation | 2-nitro-9,10-phenanthrenequinone | Primary amine (R-NH₂), Formic acid (cat.), Methanol | 2-nitro-10-(R-imino)-9(10H)-phenanthrenone |

| Nitrone Formation | 2-nitro-10-(R-imino)-9(10H)-phenanthrenone | Urea hydrogen peroxide (UHP), Methyltrioxorhenium (MTO), Solvent (e.g., CH₂Cl₂) | 2-nitro-10-(R-nitrone)-9(10H)-phenanthrenone |

Spectroscopic and Structural Elucidation of 2 Nitro 9,10 Phenanthrenedione 10 Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in both solution and the solid state.

Proton (¹H) NMR Studies for Tautomeric and Conformational Analysis

The ¹H NMR spectrum is crucial for analyzing the tautomeric and conformational equilibria in phenanthrenequinone (B147406) oxime systems. For the parent compound, 9,10-phenanthrenequinone monooxime, studies have shown that it primarily exists as the oxime tautomer rather than the 9-nitroso-10-phenanthrol form. Furthermore, computational and experimental data indicate that the syn-oxime isomer is the most stable conformation.

In the case of 2-nitro-9,10-phenanthrenedione 10-oxime, the introduction of the strongly electron-withdrawing nitro group at the 2-position is expected to induce a general downfield shift for the aromatic protons due to decreased electron density on the phenanthrene (B1679779) ring system. publish.csiro.au The protons closest to the nitro group, H-1 and H-3, would experience the most significant deshielding. The single proton on the substituted ring, H-1, would likely appear as a doublet, coupled to H-3, though the exact chemical shift would be influenced by the combined electronic effects of the nitro group and the oxime functionality. Similarly, H-3 would be expected to appear as a doublet of doublets, coupled to H-1 and H-4. The remaining protons on the unsubstituted ring would exhibit chemical shifts more comparable to the parent monooxime, though with some minor downfield shifts.

The tautomeric equilibrium is not expected to be significantly altered by the 2-nitro group, with the oxime form remaining predominant. The conformational preference for the syn or anti isomer of the oxime could, however, be influenced by steric and electronic interactions with the nitro group.

Table 1: Expected ¹H NMR Data for this compound (based on parent compound and substituent effects)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| H-1 | Downfield shifted | d | Significant deshielding due to proximity to the nitro group. |

| H-3 | Downfield shifted | dd | Influenced by both the nitro group and adjacent protons. |

| H-4 | Downfield shifted | d | Less deshielded than H-1 and H-3. |

| H-5, H-6, H-7, H-8 | Aromatic region | m | Resembling the parent compound but with slight downfield shifts. |

| OH | Variable | br s | Position dependent on solvent and concentration. |

This is a predictive table. Actual values may vary.

Carbon-13 (¹³C) NMR Investigations of Molecular Skeleton

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For the precursor, 9,10-phenanthrenedione, the carbonyl carbons (C-9 and C-10) are observed at the most downfield chemical shifts. chemicalbook.com In this compound, the C-9 carbonyl carbon and the C-10 oximino carbon would be key identifiers.

The introduction of the nitro group at C-2 would cause a significant downfield shift for C-2 itself (the ipso-carbon) and for the ortho and para carbons (C-1, C-3, and in a broader sense, other carbons in that ring system). stackexchange.com The carbon directly bonded to the nitro group (C-2) is expected to be the most deshielded among the aromatic carbons. stackexchange.com The remaining carbon signals would be assigned based on their expected chemical environments and comparison with data from related phenanthrene derivatives. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-9 | ~180 | Carbonyl carbon. |

| C-10 | ~150-160 | Oximino carbon. |

| C-2 | Downfield shifted | Ipso-carbon attached to the nitro group. |

| C-1, C-3 | Downfield shifted | Ortho to the nitro group. |

| Other Aromatic C | 120-140 | Based on substitution patterns and comparison to parent compounds. |

This is a predictive table. Actual values may vary.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling network. For this compound, correlations would be expected between adjacent protons, such as H-1 and H-3, H-3 and H-4, and among the protons on the unsubstituted ring (H-5 to H-8). This would confirm the connectivity of the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of each protonated carbon in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying and assigning quaternary carbons (those without attached protons), such as C-2 (the nitro-substituted carbon), C-4a, C-4b, C-8a, C-10a, C-9, and C-10. For instance, correlations from H-1 to C-2, C-9, and C-10a would be expected, providing crucial connectivity information.

Solid-State vs. Solution-State NMR Comparative Analysis

A comparison of solid-state and solution-state NMR spectra can provide insights into the effects of crystal packing and intermolecular interactions. In the solid state, molecules have restricted motion, which can lead to broader lines in the NMR spectrum. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines. mdpi.com

For 9,10-phenanthrenequinone monooxime, solid-state NMR has been used to confirm that the oxime tautomer is present in the solid phase, consistent with the solution-state findings. nih.gov A similar analysis for this compound would be expected to yield similar results regarding the tautomeric form. However, differences in chemical shifts between the solid and solution states could indicate specific intermolecular interactions in the crystal lattice, potentially involving the nitro and oxime functionalities.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound would be dominated by the characteristic vibrations of its key functional groups.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.comquora.com The asymmetric stretch is expected in the range of 1550-1475 cm⁻¹, and the symmetric stretch is expected between 1360-1290 cm⁻¹. orgchemboulder.comquora.com These strong absorptions would be a clear indicator of the presence of the nitro group.

Carbonyl Group (C=O): The C=O stretch of the quinone system is typically observed in the region of 1660-1690 cm⁻¹. Data for the precursor, 9,10-phenanthrenedione, shows a strong absorption in this region. nist.gov

Oxime Group (C=N-OH): The C=N stretching vibration of the oxime is expected in the 1620-1680 cm⁻¹ range, potentially overlapping with the C=O stretch. The O-H stretch of the oxime would give rise to a broad absorption in the 3150-3650 cm⁻¹ region.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the polar C=O and N-O bonds would give strong IR signals, the less polar C=C bonds of the aromatic system often produce strong Raman signals. oup.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch (Oxime) | 3150 - 3650 | Broad absorption. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity. |

| C=O Stretch (Quinone) | 1660 - 1690 | Strong intensity in IR. |

| C=N Stretch (Oxime) | 1620 - 1680 | Medium intensity, may overlap with C=O. |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands of variable intensity. |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong intensity in IR. |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong intensity in IR. |

This is a predictive table. Actual values may vary.

Correlation with Computational Spectroscopic Data

No computational spectroscopic studies for this compound were found in the searched literature. Such an analysis would typically involve comparing experimentally obtained spectra (like NMR, IR, and UV-Vis) with spectra predicted through computational methods like Density Functional Theory (DFT). This comparison helps in the detailed assignment of spectral features to specific molecular vibrations, electronic transitions, or nuclear environments, and provides a deeper understanding of the molecule's electronic structure.

Mass Spectrometry Techniques

While mass spectrometry is a standard technique for molecular weight determination and structural elucidation, specific data for this compound is not documented in the available resources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry data for this compound, which would provide a highly accurate mass measurement to confirm its elemental composition (C14H7N2O3), is not available.

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern of this compound, which would involve identifying the characteristic fragment ions upon ionization to confirm the connectivity of the atoms, has not been reported.

X-ray Crystallography for Solid-State Molecular Architecture

No X-ray crystallographic studies have been published for this compound. This technique is essential for unambiguously determining the three-dimensional structure of a molecule in the solid state.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without a crystal structure, the precise bond lengths, bond angles, and dihedral angles that define the molecular geometry of this compound are unknown.

Analysis of Intermolecular Interactions and Crystal Packing

Information on the intermolecular interactions (such as hydrogen bonding or π-stacking) and the arrangement of molecules in the crystal lattice is not available due to the lack of crystallographic data.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations

Ab initio Methods for Geometry Optimization and Energy Calculations

No published data available.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Prediction

No published data available.

Basis Set Selection and Level of Theory Considerations

No published data available.

Tautomeric and Conformational Equilibrium Studies

Energetic Landscape of Nitroso-Oxime Tautomerism

No published data available.

Rotameric and Conformational Analysis of the Oxime Moiety

No published data available.

Solvent Effects on Molecular Stability and Reactivity

The stability and reactivity of the 2-nitro-9,10-phenanthrenedione 10-oxime isomers can be significantly influenced by the surrounding solvent. Computational models can simulate these effects through two primary approaches: continuum solvation models and the inclusion of explicit solvent molecules.

Continuum solvation models are an efficient way to account for the bulk electrostatic effects of a solvent. In this approach, the solute molecule is placed within a cavity embedded in a continuous medium characterized by the solvent's dielectric constant (ε). The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. rsc.orgnist.gov These models calculate the free energy of solvation, allowing for the comparison of isomer stabilities in different solvents. rsc.orgresearchgate.net

For this compound, the (E) and (Z) isomers possess different dipole moments due to the orientation of the polar -OH group. A polar solvent is expected to preferentially stabilize the isomer with the larger dipole moment. By calculating the total energy of each isomer in the gas phase and in various solvents (e.g., water, methanol (B129727), dimethyl sulfoxide), it is possible to predict the solvent-dependent equilibrium between the (E) and (Z) forms. The SMD model is a universal solvation model that can be applied to predict solvation free energies in a wide range of solvents. researchgate.net

Table 2: Hypothetical Relative Energy (ΔE, kcal/mol) of the (Z)-isomer relative to the (E)-isomer in Various Solvents using a PCM/DFT approach

| Solvent | Dielectric Constant (ε) | Predicted ΔE (E_Z - E_E) | Most Stable Isomer |

| Gas Phase | 1.0 | +1.5 | (E) |

| Toluene | 2.4 | +1.1 | (E) |

| Methanol | 32.7 | -0.5 | (Z) |

| Water | 78.4 | -0.9 | (Z) |

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between structure and spectral data.

The infrared (IR) spectrum of this compound can be predicted using quantum chemical calculations. nist.gov Typically, this involves performing a geometry optimization followed by a frequency calculation at the same level of theory, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

The calculation yields a set of vibrational frequencies and their corresponding IR intensities. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore commonly scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. The predicted spectrum allows for the assignment of specific absorption bands to the vibrations of the molecule's functional groups, such as the C=O stretch of the quinone, the N-O and C=N stretches of the oxime, and the symmetric and asymmetric stretches of the nitro group (NO₂).

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (Scaled) |

| O-H Stretch | Oxime (-OH) | ~3450 |

| C=O Stretch | Quinone (>C=O) | ~1685 |

| C=N Stretch | Oxime (>C=N-) | ~1650 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | ~1540 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | ~1350 |

| N-O Stretch | Oxime (-N-O) | ~950 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally can greatly aid in the assignment of experimental spectra and confirm structural features. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

The calculation provides the absolute magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ) that are compared with experimental data, the calculated shielding of a reference compound, such as tetramethylsilane (B1202638) (TMS), is subtracted from the calculated shielding of the solute's nuclei. This process can be performed for both ¹H and ¹³C nuclei, providing a complete, predicted NMR spectrum. These predictions are sensitive to the molecular geometry and the solvent environment, which can be accounted for using the solvation models described previously.

Table 5: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

| Carbon Atom | Description | Predicted Chemical Shift (ppm) |

| C9 | Carbonyl Carbon | ~180 |

| C10 | Oximated Carbon | ~155 |

| C2 | Nitro-substituted Carbon | ~148 |

| C4 | Carbon para to Nitro Group | ~130 |

| C8 | Carbon on unsubstituted ring | ~128 |

Coordination Chemistry and Metal Complexation Dynamics of 2 Nitro 9,10 Phenanthrenedione 10 Oxime

Ligand Properties of Phenanthrenedione Mono-oximes

Phenanthrenedione mono-oximes are a class of ligands derived from 9,10-phenanthrenequinone, a molecule known for its redox activity and ability to form a variety of metal complexes. scispace.comresearchgate.netnih.gov The presence of the oxime group introduces versatile coordination capabilities.

Donor Atom Characteristics and Chelating Capabilities

The 2-nitro-9,10-phenanthrenedione 10-oxime ligand possesses multiple potential donor atoms, primarily the nitrogen and oxygen atoms of the oxime group (-C=N-OH) and the oxygen atom of the remaining carbonyl group at the 9-position. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the carbonyl oxygen and the oxime nitrogen.

The oxime group itself is a versatile coordinating moiety. mdpi.com It can coordinate to a metal center in its neutral (oxime) form or, upon deprotonation, as an anionic (oximato) ligand. This dual nature allows for the formation of complexes with varying charges and properties. The nitrogen atom of the oxime is a primary donor site, while the oxime oxygen can act as a bridging atom between two or more metal centers, leading to the formation of multinuclear complexes. nih.gov

Influence of the Nitro Group on Ligand Field Strength and Donor Selectivity

The presence of a nitro group (NO₂) at the 2-position of the phenanthrene (B1679779) ring significantly impacts the electronic properties of the ligand. The nitro group is a strong electron-withdrawing group, which reduces the electron density across the entire aromatic system. mdpi.comresearchgate.net This electronic perturbation has several consequences for the ligand's coordination behavior:

Ligand Field Strength: The electron-withdrawing nature of the nitro group decreases the electron density on the nitrogen and oxygen donor atoms. This reduction in donor atom basicity generally leads to a weaker ligand field. A weaker ligand field results in smaller splitting of the metal d-orbitals, which can affect the magnetic and spectroscopic properties of the resulting metal complexes.

Acidity of the Oxime Proton: The inductive effect of the nitro group increases the acidity of the oxime proton (-N-OH). This facilitates the deprotonation of the ligand to form the oximato species. Consequently, this compound may be more inclined to form anionic oximato complexes compared to its non-nitrated analogue.

Donor Selectivity: While the primary chelation is expected to occur via the carbonyl oxygen and oxime nitrogen, the reduced electron density might influence the relative donor strength of these atoms. However, the five-membered ring formation remains a strong driving force for this specific chelation mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenanthrenedione oxime ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. cu.edu.eg The resulting complexes can exhibit significant structural diversity.

Complexation with Transition Metals (e.g., Manganese, Nickel)

Phenanthrene-based ligands, including quinones and their derivatives, readily form complexes with a variety of transition metals such as iron, cobalt, and nickel. researchgate.net While specific studies on manganese complexes with this compound are not extensively documented, the coordination chemistry of the closely related phenanthrene-9,10-dione dioxime with nickel provides significant insight. nih.gov

A trinuclear nickel(II) complex of phenanthrene-9,10-dione dioxime has been synthesized and structurally characterized. nih.gov This demonstrates the capacity of the phenanthrene oxime framework to coordinate with nickel ions. Given the known affinity of manganese for oxygen and nitrogen donor ligands, it is highly probable that this compound can also form stable complexes with manganese and other transition metals under suitable reaction conditions. The synthesis generally involves refluxing the ligand and a metal salt, leading to the formation of the complex which can then be isolated. cu.edu.eg

Structural Diversity of Mononuclear and Multinuclear Complexes

The coordination behavior of phenanthrene-based ligands is versatile, leading to a wide array of complex structures. Depending on the metal ion, the stoichiometry of the reactants, and the reaction conditions, both mononuclear and multinuclear complexes can be formed. researchgate.net

For instance, studies on 9,10-phenanthrenequinone with metal halides have shown the formation of neutral mononuclear complexes, such as (PQ)₂ZnI₂, as well as 1D-coordination polymers (multinuclear), like [(PQ)•CdI₂]n. researchgate.net This highlights the ability of the core phenanthrene structure to participate in different coordination modes. The introduction of the oxime group, particularly its ability to act as a bridge, further enhances the potential for structural diversity. The trinuclear nickel complex with phenanthrene-9,10-dione dioxime is a prime example of a discrete multinuclear complex. nih.gov It features three nickel atoms arranged in a triangular fashion, supported by five ligand molecules. nih.gov

| Complex Type | Example Compound | Structural Features | Reference |

|---|---|---|---|

| Mononuclear | (PQ)₂ZnI₂ | A single central metal ion (Zn) is coordinated by two phenanthrenequinone (B147406) (PQ) ligands. | researchgate.net |

| Multinuclear (Polymer) | [(PQ)•CdI₂]n | A repeating chain structure where cadmium (Cd) ions are bridged by phenanthrenequinone ligands. | researchgate.net |

| Multinuclear (Discrete Cluster) | [Ni₃(pqd)₂(Hpqd)₂(H₂pqd)] | A triangular arrangement of three nickel (Ni) atoms bridged by phenanthrene-9,10-dione dioxime ligands. | nih.gov |

Role of Oxime and Oximato Bridges in Metal Cluster Formation

The oxime and deprotonated oximato groups play a crucial role in the formation of multinuclear metal clusters. nih.gov In the structurally characterized trinuclear nickel(II) complex of phenanthrene-9,10-dione dioxime, the ligands act as bridges connecting the metal centers. nih.gov

The complex contains two square-planar Ni(II) atoms and one pseudo-octahedral Ni(II) atom. The ligands bridge these metal centers through two distinct types of linkages:

Ni—N—O—Ni bridges: Here, the nitrogen and oxygen of an oximato group bridge two different nickel atoms.

Ni—O—Ni bridges: In this case, the oxygen atom of an oxime or oximato group acts as a simple bridge between two nickel centers. nih.gov

Spectroscopic Analysis of Metal Complexes

The formation of metal complexes with this compound is expected to be readily monitored by various spectroscopic techniques. These methods would provide valuable insights into the electronic structure and bonding within the complexes, as well as the geometry of the coordination sphere.

UV-Vis Spectroscopy for Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions in metal complexes. For complexes of this compound, the spectra would likely be characterized by intraligand transitions, as well as Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) bands.

The phenanthrene ring system will give rise to intense π-π* transitions, typically in the UV region. The nitro group, being a strong chromophore, may introduce additional absorption bands or cause a bathochromic (red) shift of the existing bands. Upon coordination to a metal ion, the most significant changes are expected in the visible region, where LMCT and MLCT bands often appear.

LMCT Transitions: In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. Given the presence of the electron-donating oxime group, LMCT bands are plausible, especially with metal ions in high oxidation states that possess empty or partially filled d-orbitals. The energy of the LMCT band would be sensitive to the nature of the metal ion and the solvent polarity. For instance, a more oxidizing metal center would lower the energy required for this transition, resulting in an absorption band at a longer wavelength.

MLCT Transitions: These transitions involve the excitation of an electron from a metal-centered d-orbital to a vacant ligand-based π* orbital. The extended π-system of the phenanthrene ring, further destabilized by the electron-withdrawing nitro group, provides low-lying π* orbitals that can accept electron density from a metal center. Therefore, MLCT transitions are anticipated, particularly with electron-rich metal ions in low oxidation states (e.g., Ru(II), Re(I)). The energy of these transitions is a key indicator of the electronic communication between the metal and the ligand.

The solvatochromism of these complexes, i.e., the change in the color of the solution with varying solvent polarity, could also be studied to understand the nature of the ground and excited states. For example, a significant solvatochromic shift would suggest a large change in the dipole moment upon electronic transition, which is characteristic of charge-transfer bands.

Table 1: Representative UV-Vis Spectral Data for Analogous Metal Complexes

| Complex Type | Metal Ion | Solvent | λ_max (nm) (Assignment) | Reference |

| Phenanthroline-based Ru(II) | Ru(II) | CH₂Cl₂ | ~450 (MLCT) | researchgate.net |

| Salen-type Fe(III) | Fe(III) | CH₃CN | ~480 (LMCT) | researchgate.net |

| Azo-oxime Cu(II) | Cu(II) | DMF | ~430 (n→π*) | scispace.com |

| Phthalocyanine Zn(II) | Zn(II) | DMSO | ~680 (Q-band) | nih.gov |

This table presents typical absorption maxima for structurally related complexes to illustrate the expected spectral regions for charge-transfer bands. Actual values for this compound complexes would vary.

Magnetic Properties and Spin State Determination (for paramagnetic complexes)

The magnetic properties of metal complexes of this compound would depend on the electronic configuration of the central metal ion. For complexes with paramagnetic metal centers (e.g., Cu(II), Fe(III), Mn(II)), measurement of the magnetic susceptibility can provide information about the number of unpaired electrons and thus the spin state of the metal ion.

The geometry of the complex, which is influenced by the steric and electronic properties of the ligand, plays a crucial role in determining the spin state. For example, an octahedral Fe(II) complex can be either high-spin (paramagnetic) or low-spin (diamagnetic) depending on the ligand field strength. The oxime group is generally considered a moderately strong field ligand.

Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be invaluable for studying paramagnetic complexes. The EPR spectrum can give detailed information about the electronic environment of the unpaired electron(s), including the symmetry of the coordination sphere and the nature of the metal-ligand bonding. For instance, the g-values and hyperfine coupling constants obtained from the EPR spectrum of a Cu(II) complex could help to elucidate its geometry and the degree of covalency in the metal-ligand bonds.

Applications of Metal Complexes in Catalysis and Sensing

The unique structural and electronic features of metal complexes derived from this compound suggest their potential utility in the fields of catalysis and chemical sensing.

Investigation of Catalytic Activity in Organic Transformations

Phenanthrene-based ligands and their metal complexes are known to be effective catalysts in a variety of organic reactions. nih.gov The metal complexes of this compound could potentially be explored as catalysts for reactions such as:

Oxidation Reactions: The redox-active nature of the phenanthrenequinone core, coupled with a suitable metal center, could facilitate catalytic oxidation processes.

Coupling Reactions: Palladium complexes of phenanthroline derivatives have been used in C-C coupling reactions. nih.gov It is conceivable that palladium complexes of the title oxime could also exhibit catalytic activity in similar transformations.

Polymerization Reactions: Aluminum complexes of phenanthrene-based ligands have been shown to be active in the ring-opening polymerization of lactones. nih.gov

The presence of the nitro group could modulate the catalytic activity by influencing the electron density at the metal center. Furthermore, the chirality of the oxime group (syn/anti isomers) could potentially be exploited in asymmetric catalysis.

Exploration as Components in Chemosensors for Metal Ions

The combination of a fluorescent phenanthrene backbone and a metal-chelating oxime unit makes this compound a promising candidate for the development of chemosensors for metal ions. dntb.gov.ua The interaction of the ligand with a specific metal ion could lead to a detectable change in its photophysical properties, such as fluorescence enhancement or quenching, or a color change visible to the naked eye.

The selectivity of the sensor would be governed by the size of the cavity formed by the ligand upon complexation and the electronic affinity of the donor atoms for different metal ions. The nitro group could play a role in fine-tuning the electronic properties of the sensor, potentially enhancing its sensitivity and selectivity. For example, phenanthrene-based bis-oxime derivatives have been successfully employed for the selective detection of Fe(III) and Cr(III) ions. nih.gov By analogy, metal complexes of this compound could be investigated for their ability to sense various environmentally and biologically important metal ions.

Chemical Reactivity and Mechanistic Pathways of 2 Nitro 9,10 Phenanthrenedione 10 Oxime

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is primarily centered on the 9,10-phenanthrenequinone core, a structure known for its ability to accept electrons and participate in redox cycling. The presence of the electron-withdrawing nitro group is expected to significantly influence its electrochemical potential compared to the unsubstituted parent quinone.

Oxidation and Reduction Potentials of the Oxime and Phenanthrenequinone (B147406) Core

The 9,10-phenanthrenequinone (PQ) framework is a redox-active molecule that can undergo reversible reduction. The introduction of redox-active organic molecules like PQ into materials such as nitrogen-doped reduced graphene oxide can create composites with pseudocapacitive properties, enhancing their energy storage capabilities. nih.gov The electrochemical performance of such composites, evaluated by cyclic voltammetry, demonstrates characteristic redox peaks. nih.govnih.gov For instance, standard redox peaks for PQ moieties have been observed around 0.16 V vs. an SCE reference electrode (0.4 V vs. RHE) in 0.5 M H₂SO₄. nih.gov

Table 1: Representative Redox Properties of the Parent 9,10-Phenanthrenequinone (PQ) Core

| Property | Description | Observation |

|---|---|---|

| Redox Activity | The quinone moiety provides redox activity in the presence of protons. nih.gov | Reversible oxidation and reduction peaks are observed in cyclic voltammetry. nih.gov |

| Standard Redox Peak | A characteristic peak measured by cyclic voltammetry. | ~0.4 V vs. Reversible Hydrogen Electrode (RHE) in 1 M H₂SO₄. nih.gov |

| Electrochemical Polymerization | PQ can be polymerized on an electrode surface via potential cycling. youtube.com | Optimal range for polymerization is 0.5 V to 2.5 V vs. Ag/AgCl. youtube.com |

Formation and Reactivity of Radical Anions

The one-electron reduction of the phenanthrenequinone core leads to the formation of a semiquinone radical anion. This species is central to the redox cycling behavior of quinones. In the presence of a biological or chemical reductant and molecular oxygen, the semiquinone can transfer an electron to O₂, regenerating the parent quinone and producing a superoxide (B77818) radical anion (O₂•−). This cycle can repeat, generating significant amounts of reactive oxygen species.

For 2-nitro-9,10-phenanthrenedione 10-oxime, two sites are susceptible to reduction: the quinone system and the nitro group. The formation of the radical anion would likely be centered on the π-system of the nitro-phenanthrenequinone core. The stability and subsequent reactivity of this radical anion are influenced by the solvent and the potential for protonation.

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is characterized by the distinct functionalities of the oxime group and the electrophilic carbonyl carbon at the C9 position.

Reactions at the Oxime Nitrogen and Oxygen Atoms

The oxime group (C=N-OH) possesses both nucleophilic and electrophilic sites. The lone pairs on the nitrogen and oxygen atoms allow them to act as nucleophiles. The oxygen atom is readily protonated under acidic conditions, which is the initiating step for reactions like the Beckmann rearrangement. adichemistry.commasterorganicchemistry.com This protonation converts the hydroxyl group into a much better leaving group (H₂O), facilitating the subsequent rearrangement. masterorganicchemistry.com

Reagents such as thionyl chloride, phosphorus pentachloride, or tosyl chloride can also be used to activate the hydroxyl group by converting it into a better leaving group, thereby promoting reactions under various conditions. adichemistry.comwikipedia.org

Role in [3+2]-Dipolar Cycloaddition Reactions (e.g., Isoxazolidine (B1194047) Formation)

Oximes can serve as precursors to nitrones, which are potent 1,3-dipoles for cycloaddition reactions. In a cascade process, an oxime can undergo cyclization to form an intermediate nitrone. researchgate.net This nitrone can then react in situ with a dipolarophile, such as an alkene, in a [3+2]-dipolar cycloaddition to furnish a five-membered heterocyclic ring. researchgate.netorganic-chemistry.org When the dipolarophile is an alkene, the resulting product is a substituted isoxazolidine. organic-chemistry.orgmdpi.com

For this compound, this pathway would involve an intramolecular cyclization to form a fused, cyclic nitrone. This transient species could then be trapped by an external alkene to yield a complex, spiro-fused isoxazolidine derivative. The efficiency and stereoselectivity of such cycloadditions are key features of this reaction class, providing a powerful method for constructing complex molecular architectures. mdpi.com

Mechanistic Studies of Rearrangement Reactions

The most significant rearrangement reaction for oximes is the Beckmann rearrangement, which converts a ketoxime into an N-substituted amide. wikipedia.orgbyjus.com This reaction is catalyzed by acid (e.g., H₂SO₄, PPA) or other reagents that can transform the oxime's hydroxyl into a good leaving group. adichemistry.com

The mechanism is a stereospecific process. wikipedia.org The first step involves the protonation of the oxime's hydroxyl group, followed by its departure as a water molecule. masterorganicchemistry.com This departure is assisted by the simultaneous migration of the alkyl or aryl group that is in the anti-periplanar position (trans) relative to the leaving group. adichemistry.comstackexchange.comorganic-chemistry.org This concerted migration to the electron-deficient nitrogen atom avoids the formation of an unstable free nitrene. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and following deprotonation and tautomerization, the final amide product is formed. masterorganicchemistry.combyjus.com

In the case of this compound, the oxime is part of an unsymmetrical ketone system. The migrating group can be either the C9-carbonyl carbon or the C1-carbon of the nitro-substituted aromatic ring. The stereochemistry of the starting oxime dictates the reaction's outcome.

Migration of the C1-Aryl Group: If the oxime isomer is configured such that the C1-aryl portion is anti to the hydroxyl group, this group will migrate. This would lead to the insertion of the nitrogen atom between the original oxime carbon (C10) and the C1-carbon of the aromatic ring.

Migration of the C9-Carbonyl Group: Conversely, if the C9-carbonyl group is anti to the hydroxyl group, it will be the migrating group. This would result in nitrogen insertion between C10 and C9.

While migratory aptitude generally correlates with the ability to stabilize a positive charge (favoring aryl groups), the stereospecificity of the Beckmann rearrangement means that the group positioned anti to the leaving group will migrate, regardless of its intrinsic migratory aptitude. stackexchange.com

Table 2: Potential Products of the Beckmann Rearrangement of this compound

| Starting Oxime Isomer | Migrating Group | Resulting Product Structure |

|---|---|---|

| OH is syn to the C1-Aryl group | C9-Carbonyl group (is anti) | Nitrogen atom inserted between C9 and C10 |

A competing reaction pathway, especially when the migrating group can form a stable carbocation, is the Beckmann fragmentation, which yields a nitrile instead of an amide. adichemistry.com

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a well-established acid-catalyzed reaction that transforms an oxime into an amide or a lactam. rsc.orgresearchgate.net In the case of this compound, which is a cyclic α-keto-ketoxime, this rearrangement provides a pathway to seven-membered heterocyclic compounds.

The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). researchgate.net This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group on the nitrogen atom. This migration step is the key to the rearrangement, resulting in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the final amide product. researchgate.net

For the parent compound, 9,10-phenanthrenequinone monoxime, the Beckmann rearrangement has been shown to produce diphenimide (dibenzo[c,e]azepine-5,7-dione). In this transformation, the aryl group containing the C9 carbonyl migrates to the nitrogen atom.

The presence of a 2-nitro group on the phenanthrene (B1679779) skeleton is expected to influence the migratory aptitude of the substituted phenyl ring. Electron-withdrawing groups, such as the nitro group, generally decrease the migratory aptitude of an aryl group in the Beckmann rearrangement. This is because the migration proceeds via an electron-deficient transition state, which is destabilized by electron-withdrawing substituents. Consequently, the unsubstituted phenyl ring would be expected to migrate preferentially. However, due to the rigid, fused-ring structure of the phenanthrene system, the stereochemistry of the oxime (whether the hydroxyl group is syn or anti with respect to the nitro-substituted ring) will ultimately dictate which ring migrates. Assuming the thermodynamically more stable isomer is the one that reacts, the rearrangement of this compound is predicted to yield a nitro-substituted diphenimide.

The reaction can be catalyzed by a variety of acidic reagents, as detailed in the table below.

| Catalyst Type | Examples | Role in Mechanism |

| Protic Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA) | Protonate the oxime hydroxyl to create a good leaving group (H₂O). |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂) | Coordinate to the oxime oxygen, activating it as a leaving group. |

| Acylating Agents | p-Toluenesulfonyl chloride (TsCl), Thionyl chloride (SOCl₂) | Form an ester intermediate (e.g., a tosylate), which is a superior leaving group to hydroxide. |

This table provides examples of catalyst types commonly used for the Beckmann rearrangement.

Metal-Mediated Rearrangement Mechanisms

Beyond traditional acid catalysis, the Beckmann rearrangement can be facilitated by various metal complexes, which often act as Lewis acids. rsc.org These metal-mediated pathways can offer advantages such as milder reaction conditions and improved selectivity. For ketoximes, catalysts based on mercury(II), for example, have been shown to be effective. rsc.org

The general mechanism for a metal-mediated rearrangement involves the coordination of the metal center to the oxygen atom of the oxime. This coordination enhances the leaving group ability of the hydroxyl moiety, similar to protonation in acid-catalyzed pathways. The subsequent migration of the anti-periplanar group proceeds to form the nitrilium ion, which is then hydrolyzed to the corresponding amide.

In the context of this compound, a hypothetical metal-mediated rearrangement would proceed as follows:

Coordination: A metal catalyst, such as Hg(II) or another suitable Lewis acid, coordinates to the oxime oxygen.

Activation: This coordination polarizes the N-O bond, preparing it for cleavage.

Migration: The aryl group anti to the activated oxygen-metal complex migrates to the nitrogen atom, displacing the metal-bound leaving group.

Hydrolysis: The resulting nitrilium ion intermediate is attacked by water present in the reaction mixture.

Tautomerization: The intermediate undergoes tautomerization to yield the final, stable nitro-substituted diphenimide product.

While specific studies on metal-mediated rearrangements of this compound are not prominent in the literature, the principles established with other ketoximes provide a strong basis for predicting its reactivity. The choice of metal can influence reaction efficiency and may involve redox processes at the metal center in some catalytic cycles.

Bio-Inorganic and Biochemical Reaction Mechanisms

The quinone structure within this compound is a key determinant of its biochemical activity, particularly its ability to participate in redox cycling and interact with biological nucleophiles.

Mechanisms of Free Radical Trapping and Detection

The phenanthrenequinone moiety is known to be redox-active. Quinones can undergo one-electron reduction to form semiquinone radical anions. This process is often a key step in their biological activity and toxicity. The resulting semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This redox cycling can lead to the generation of reactive oxygen species (ROS).

This compound could potentially act as a free radical trap through several mechanisms. The quinone portion can accept an electron to form a stable semiquinone radical. Furthermore, the oxime group itself can react with radicals. For instance, reaction with a carbon- or oxygen-centered radical could lead to the formation of a stable nitroxide radical adduct. These adducts are paramagnetic and can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). nih.gov

The technique of EPR spin trapping is used to detect short-lived free radicals by allowing them to react with a "spin trap" molecule to form a much more stable radical that can be observed by EPR. nih.govnih.gov In this context, this compound could itself be studied for its ability to trap biologically relevant radicals. The likely radical scavenging mechanisms are summarized below.

| Mechanism | Description | Resulting Species |

| Electron Transfer | The quinone moiety accepts an electron from a reducing radical or biological source (e.g., NADPH-cytochrome P450 reductase). | Semiquinone radical anion. |

| Hydrogen Atom Transfer (HAT) | The oxime hydroxyl group donates a hydrogen atom to a reactive free radical. | An iminoxyl radical on the phenanthrene framework. |

| Radical Adduction | A free radical attacks the oxime N=C bond or the aromatic system, forming a stable radical adduct. | A stable nitroxide radical (if the radical adds to the nitrogen or oxygen of the oxime). |

This table outlines plausible mechanisms by which this compound can interact with free radicals.

Chemical Modification of Biomolecules via Quinone/Oxime Interactions (e.g., protein carbonylation mechanisms)

Protein carbonylation is a type of irreversible oxidative damage to proteins that is often used as a biomarker for oxidative stress. nih.gov While this term classically refers to the formation of aldehyde or ketone groups on protein side chains, it is also used more broadly to describe modifications by reactive species like quinones. Quinones are potent electrophiles that can react with nucleophilic residues on proteins, primarily via a Michael-type addition reaction. nih.govnih.gov

The primary targets for quinone adduction on proteins are the thiol groups of cysteine residues, which are highly nucleophilic. nih.govnih.gov The reaction involves the nucleophilic attack of the cysteine thiolate anion on one of the electrophilic carbons of the quinone ring. This forms a covalent protein-quinone adduct. Other nucleophilic amino acid residues, such as lysine (B10760008) and histidine, can also be modified, though typically at slower rates. researchgate.net

For this compound, the electrophilic quinone moiety is the most likely site of interaction with biomolecules. The reaction with a protein cysteine residue would proceed via nucleophilic attack on the phenanthrenequinone ring, leading to covalent modification of the protein. This adduction can alter the protein's structure and function, potentially leading to enzyme inhibition, disruption of cellular signaling, and triggering of an ER stress response. nih.govnih.gov The presence of the oxime and nitro groups may modulate the electrophilicity of the quinone system, but the fundamental mechanism of protein modification is expected to be driven by the quinone's reactivity.

Advanced Research Applications in Chemical Sciences

Components in Advanced Materials

The integration of tailored organic molecules into advanced materials is a cornerstone of modern materials science. The specific functionalities of 2-nitro-9,10-phenanthrenedione 10-oxime, including its extended π-conjugated system, redox-active centers, and potential for light-induced transformations, position it as a valuable component for creating materials with novel properties.

Photochromic Properties and Derivatives

Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. While direct photochromic behavior for this compound is not extensively documented, its constituent parts suggest a strong potential for its use in designing photoresponsive materials. The core phenanthrenequinone (B147406) structure possesses a highly conjugated system with characteristic electronic transitions. vulcanchem.com The presence of the nitro group, a potent electron-withdrawing group, significantly modifies this electronic landscape.

The chemical principle for its potential photoactivity lies in the photoreduction of the nitro group. Nitroaromatic compounds can undergo light-induced reduction to nitroso, hydroxylamino, and eventually amino groups. nih.gov This transformation dramatically alters the electronic conjugation and, consequently, the color and spectroscopic properties of the molecule. While this process is often irreversible, it can be harnessed in material design. Derivatives could be engineered to stabilize intermediate states or to participate in reversible photochemical reactions, such as light-induced cleavage and reformation of bonds, to achieve true photochromism.

Table 1: Potential Roles of Functional Groups in Photochromic Systems

| Functional Group | Role in Modulating Photophysical Properties | Governing Chemical Principle |

|---|---|---|

| Phenanthrenequinone Core | Provides the primary π-conjugated system and chromophore. | Absorbs light (π→π* and n→π* transitions), providing the energy for a photochemical reaction. vulcanchem.com |

| Nitro Group (-NO₂) | Acts as a strong electron-withdrawing group and a potential photo-trigger. | Can undergo photoreduction, leading to a significant change in the electronic structure and absorption spectrum. nih.gov |

| Oxime Group (=N-OH) | Modifies the electronic properties and can participate in structural isomerization (E/Z). | The C=N bond can undergo syn-anti isomerization upon irradiation, a known mechanism for photochromism in other systems. |

Integration into Redox-Active Covalent Organic Frameworks (COFs) for Energy Storage (focus on chemical principles)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them exceptional candidates for applications in energy storage. nih.gov The key to their function in this area is the incorporation of "redox-active" units into the framework. diva-portal.org 9,10-Phenanthrenequinone is a well-established redox-active molecule used in creating high-performance supercapacitor materials and COFs due to its ability to undergo reversible two-electron reduction/oxidation. chinesechemsoc.orgnih.gov

This compound is an ideal building block for redox-active COFs for several reasons:

Tunable Potential: The electron-withdrawing nitro group makes the quinone system more electron-deficient, which can increase its redox potential. This allows for the rational design of electrode materials with specific voltage windows. nih.gov

Framework Integration: The phenanthrene (B1679779) backbone provides a rigid and planar structure suitable for forming stable, porous 2D or 3D frameworks. The nitro or oxime groups can be synthetically modified to introduce reactive sites (e.g., amines by reduction of the nitro group) for polymerization into a COF structure. Research has demonstrated the nitration of phenanthrenequinone as a step toward creating amine-functionalized monomers for COF synthesis. diva-portal.org

The chemical principle for energy storage in such a COF would involve the reversible redox reactions of the embedded quinone, nitro, and oxime moieties. The porous, ordered channels of the COF facilitate rapid transport of electrolyte ions (e.g., Li⁺) to these sites, enabling efficient charging and discharging cycles. chinesechemsoc.orgresearchgate.net

Chemical Probes and Sensing Platforms

The unique reactivity and spectroscopic properties of this compound make it a promising candidate for the development of chemical sensors and probes for both analytical and biological applications.

Development as Ligands in Analytical Chemistry for Spectroscopic Detection

Oximes are excellent ligands for a wide variety of metal ions. kjscollege.com The nitrogen and oxygen atoms of the oxime group can chelate to a metal center, forming stable complexes. researchgate.net Phenanthrenequinone dioxime, a related compound, is known to form well-defined complexes with metals like palladium and copper. researchgate.net

This compound offers multiple coordination sites: the oxime nitrogen and oxygen, the quinone oxygen, and the oxygens of the nitro group. This poly-dentate character suggests it could act as a selective chelating agent. The binding of a metal ion to the ligand would perturb its extended π-electron system, resulting in a distinct change in its spectroscopic signature. This change, observable via UV-Visible or fluorescence spectroscopy, forms the basis of a sensing mechanism. For example, complexation could lead to a color change (a shift in the maximum absorption wavelength) or an enhancement/quenching of fluorescence, allowing for the quantitative detection of specific metal ions.

Table 2: Potential Spectroscopic Detection Scheme

| Analyte (Metal Ion) | Potential Coordination Sites | Detection Principle | Spectroscopic Method |

|---|---|---|---|

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Oxime (N, O), Quinone (O) | Formation of a colored metal complex. | UV-Visible Absorption Spectroscopy |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Oxime (O), Quinone (O), Nitro (O) | Ligand-to-metal energy transfer upon complexation, resulting in characteristic metal-centered fluorescence. | Luminescence/Fluorescence Spectroscopy |

| Heavy Metals (e.g., Pb²⁺, Hg²⁺) | Oxime (N, O) and potential π-cation interactions. | Complexation-induced fluorescence quenching or enhancement. | Fluorescence Spectroscopy |

Bioimaging Applications (focus on chemical principles and probe development, not clinical diagnostics)

Fluorescent probes are indispensable tools in molecular biology for visualizing specific analytes or enzymatic activities within living cells. nih.gov A common strategy in probe design is to use a "pro-fluorophore" that is initially non-fluorescent (or "dark") but becomes brightly fluorescent after reacting with its target.

The structure of this compound is well-suited for this approach, particularly for detecting reductive environments or specific enzymes like nitroreductases. nih.gov

Fluorescence Quenching: The phenanthrene core can be inherently fluorescent. However, the attached nitro group is a very effective fluorescence quencher due to its electron-withdrawing nature, which promotes non-radiative decay pathways.

Analyte-Triggered "Turn-On" Mechanism: Many pathological conditions, such as the hypoxic (low-oxygen) cores of solid tumors, exhibit significant upregulation of nitroreductase (NTR) enzymes. nih.gov These enzymes can selectively reduce the nitro group of the probe to a hydroxylamino or amino group. This chemical transformation eliminates the quenching effect, "turning on" the fluorescence of the phenanthrene core.

This principle allows the probe to specifically light up in cells or tissues where the target enzyme is active, enabling real-time imaging of metabolic states like hypoxia. The oxime group can be used to further tune the probe's properties, such as its water solubility and cell permeability, which are critical for bioimaging applications.

Precursors for Complex Chemical Syntheses

The combination of three distinct and reactive functional groups on a rigid scaffold makes this compound a highly versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems. Each functional group can be targeted with specific reagents to build molecular complexity in a controlled manner.

Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂). This amine is a powerful nucleophile and a fundamental building block for constructing amides, sulfonamides, and a vast array of nitrogen-containing heterocycles.

Oxime Group: The oxime functionality is synthetically versatile. It can be hydrolyzed to regenerate the parent ketone, reduced to an amine, or undergo the Beckmann rearrangement to yield an amide. It can also be oxidized back to a nitro compound using specific reagents. patsnap.comresearchgate.net

Quinone Carbonyl: The remaining carbonyl at the 9-position is a reactive electrophile. It can undergo condensation reactions with dinucleophiles. For instance, reaction with ammonium (B1175870) acetate (B1210297) and an aldehyde can yield highly fluorescent phenanthroimidazole derivatives.

The strategic, sequential reaction of these groups allows for the assembly of elaborate molecular architectures that would be difficult to access through other means.

Table 3: Key Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group | Reference Principle |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | SnCl₂, H₂/Pd-C, Na₂S₂O₄ | Amine (-NH₂) | diva-portal.org |

| Oxime (=N-OH) | Hydrolysis | Acidic conditions (e.g., HCl) | Ketone (C=O) | - |

| Oxime (=N-OH) | Beckmann Rearrangement | PCl₅, H₂SO₄ | Lactam/Amide | - |

| Oxime (=N-OH) | Oxidation | Mo(VI) oxodiperoxo complex | Nitroalkane | researchgate.net |

| Quinone (C=O) | Condensation | R-CHO, NH₄OAc | Phenanthroimidazole | - |

Building Blocks for Polycyclic Aromatic Compounds and Heterocycles

The structural framework of this compound offers several reactive sites that could be exploited for the synthesis of larger polycyclic aromatic systems and various heterocyclic structures. The presence of the nitro group, the dione (B5365651) system, and the oxime functionality allows for a range of potential chemical transformations.